
5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with a unique molecular structure It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl, methoxy, and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.
Methylsulfanylation: The methylsulfanyl group is added through a thiolation reaction using a methylthiol reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Azo Compounds: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Pyrimidines: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 4-Hydrazino-5-methoxy-2-(methylsulfanyl)pyrimidine
- 2-Methoxy-4-hydrazino-5-fluoropyrimidine
Comparison: 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of its substituent groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C6H10N4OS |
|---|---|
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
(4-methoxy-2-methylsulfanylpyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C6H10N4OS/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3 |
Clé InChI |
LYJJBUJZVAQNIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1NN)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


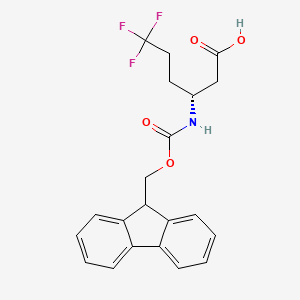


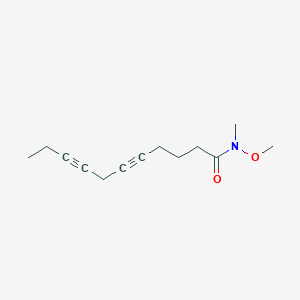
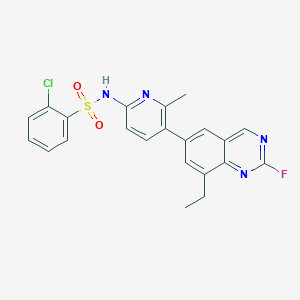
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
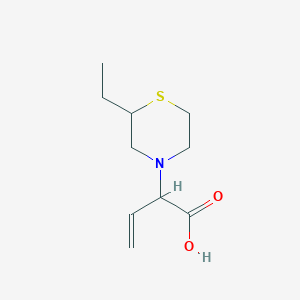
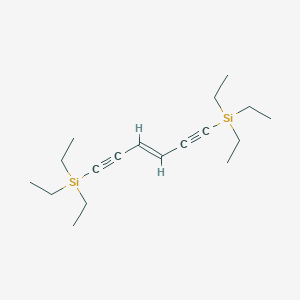
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)

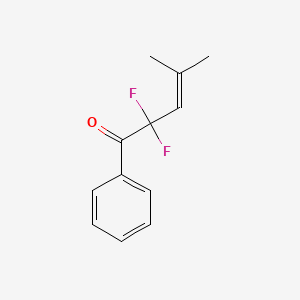
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
